

how to use 4-amino-N-...-butanamide in kinase assays

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Compound of Interes	t	
	4-amino-N-[(2S)-1-[[(2S)-3-(4-	
	chlorophenyl)-1-[[(2S)-1-[2-(5-	
	methoxy-1H-indol-3-	
Compound Name:	yl)ethylamino]-1-oxo-3-pyridin-4-	
	ylpropan-2-yl]amino]-1-oxopropan-	
	2-yl]amino]-3-(5-hydroxy-1H-indol-	
	3-yl)-1-oxopropan-2-yl]butanamide	
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Application Notes & Protocols

Topic: The Use of 4-amino-N-aryl-butanamide Scaffolds in Kinase Assays for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] Small molecule kinase inhibitors have emerged as a major therapeutic modality. The 4-amino-N-aryl-butanamide scaffold represents a versatile chemical starting point for the development of such inhibitors.

This document provides a detailed protocol for characterizing a representative compound from this class, KA1 (4-amino-N-(4-chloro-3-(trifluoromethyl)phenyl)butanamide), in a biochemical kinase assay. We will describe its mechanism of action, outline its place in a key signaling

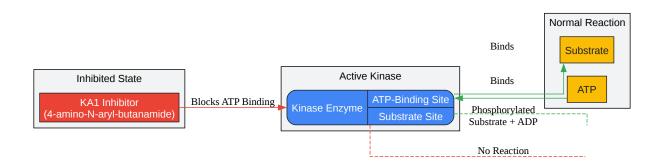


pathway, and provide a step-by-step protocol for determining its inhibitory potency (IC50) using the ADP-Glo™ Luminescence Assay.

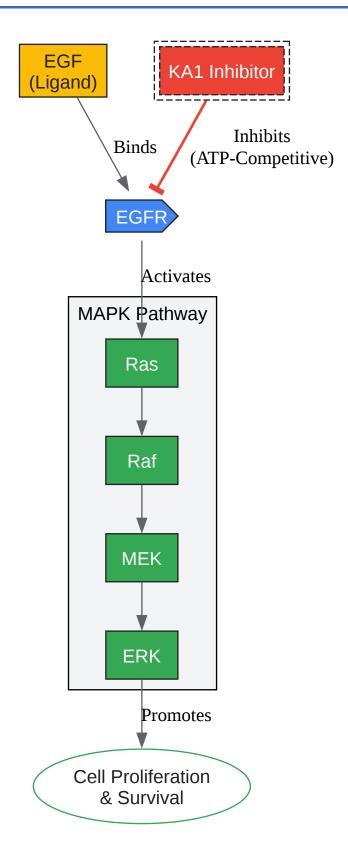
Mechanism of Action: ATP-Competitive Inhibition

Most small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain.[2] The 4-amino-N-aryl-butanamide scaffold is designed to occupy this ATP-binding pocket. The butanamide backbone provides a flexible linker, while the substituted aryl group can form specific interactions with hydrophobic regions and key residues, enhancing both potency and selectivity. By occupying this site, the inhibitor prevents the kinase from binding ATP, thereby blocking the phosphorylation of its substrate.

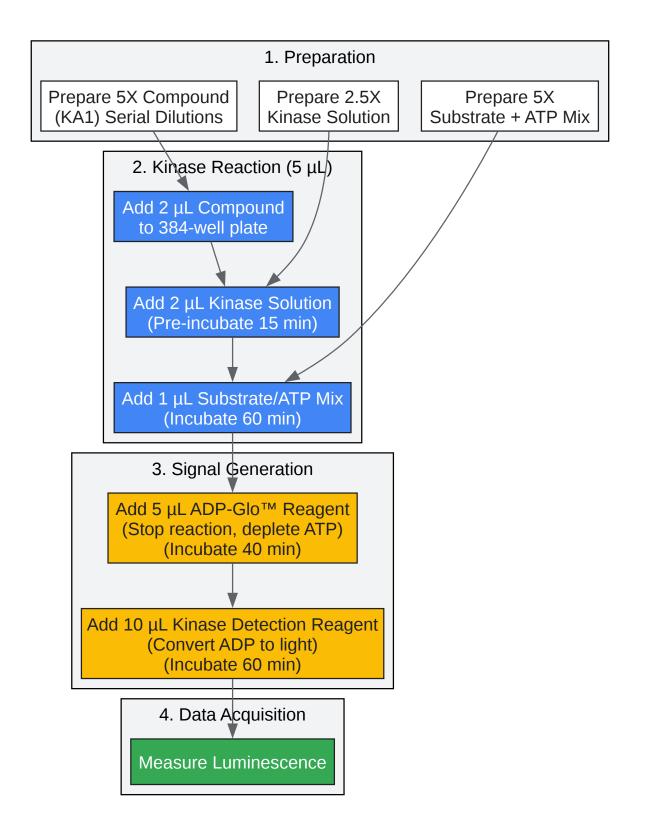












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References

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- 2. application.wiley-vch.de [application.wiley-vch.de]
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